Fenthoxon (S-Methyl-d3): Structural Dynamics, Physicochemical Properties, and Analytical Applications in Toxicokinetics
Fenthoxon (S-Methyl-d3): Structural Dynamics, Physicochemical Properties, and Analytical Applications in Toxicokinetics
Executive Summary
Fenthoxon is the highly toxic, active oxon metabolite of the organophosphorus pesticide fenthion. In environmental toxicology and pharmacological monitoring, the precise quantification of fenthoxon in complex biological matrices is critical for assessing cholinergic toxicity. Fenthoxon (S-Methyl-d3) serves as a Stable Isotope-Labeled Internal Standard (SIL-IS). By incorporating three deuterium atoms on the chemically stable methylthio group, this isotopologue provides an exact structural and chemical match to endogenous fenthoxon, enabling self-validating, high-precision quantification via Stable Isotope Dilution Assays (SIDA) coupled with Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
This whitepaper details the physicochemical properties, toxicokinetic pathways, and field-proven analytical methodologies associated with Fenthoxon (S-Methyl-d3).
Chemical Identity and Structural Nuances
Fenthoxon (Dimethyl 4-(methylthio)-m-tolyl phosphate) is formed in vivo when the pro-insecticide fenthion undergoes oxidative desulfuration[1].
In Fenthoxon (S-Methyl-d3) , the hydrogen atoms of the methyl group attached to the sulfur atom are replaced with deuterium ( −S-CD3 )[2].
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Causality of Isotopic Placement: The selection of the S-methyl group for deuteration is highly deliberate. Unlike acidic protons (e.g., those on hydroxyl or amine groups) which are prone to rapid hydrogen/deuterium (H/D) exchange in aqueous biological matrices, the carbon-sulfur-carbon (C-S-C) linkage is chemically inert under standard extraction and chromatographic conditions. This prevents isotopic scrambling, ensuring that the mass shift of +3 Da remains absolute throughout the analytical workflow, thereby preserving the integrity of the mass spectrometric quantification[3].
Physicochemical Properties
The following table summarizes the quantitative data and physicochemical properties of unlabeled fenthoxon compared to its S-Methyl-d3 variant, illustrating their near-identical physical behaviors which are essential for co-elution in chromatography[1][3].
| Property | Fenthoxon (Unlabeled) | Fenthoxon (S-Methyl-d3) |
| CAS Number | 6552-12-1 | N/A (Isotopologue) |
| Molecular Formula | C10H15O4PS | C10H12D3O4PS |
| Molecular Weight | 262.26 g/mol | 265.28 g/mol |
| Monoisotopic Mass | 262.0428 Da | 265.0617 Da |
| XLogP3 (Lipophilicity) | 2.4 | ~2.4 |
| Topological Polar Surface Area | 70.1 Ų | 70.1 Ų |
| Physical State | Viscous Liquid / Oil | Viscous Liquid / Oil |
| Storage Temperature | -20 °C | -20 °C |
| ESI+ Precursor Ion [M+H]+ | m/z 263.05 | m/z 266.07 |
Toxicokinetics and Mechanism of Action
Fenthion itself possesses weak anticholinesterase activity. Its toxicity is primarily mediated through its bioactivation by hepatic Cytochrome P450 (CYP450) enzymes, which replace the sulfur atom on the phosphorus center with oxygen, yielding fenthoxon[4].
The resulting phosphate ester (fenthoxon) is highly electrophilic. It attacks the nucleophilic serine hydroxyl group within the active site of Acetylcholinesterase (AChE), leading to stable phosphorylation of the enzyme. This irreversible inhibition prevents the breakdown of the neurotransmitter acetylcholine, resulting in severe cholinergic toxicity[4].
Caption: Fenthion bioactivation to Fenthoxon and subsequent AChE inhibition pathway.
Analytical Application: Self-Validating LC-MS/MS Protocol
To accurately measure fenthoxon in complex matrices (e.g., fish tissue, plasma, or environmental water), researchers utilize Solid-Phase Microextraction (SPME) coupled with LC-MS/MS[5][6].
The Principle of Self-Validation
By spiking the sample with Fenthoxon (S-Methyl-d3) at the very beginning of the protocol, the assay becomes a self-validating system . Because the d3-variant shares the exact physicochemical properties (XLogP3, TPSA) as the endogenous fenthoxon, it experiences identical extraction efficiencies, matrix effects, and ionization suppression/enhancement in the mass spectrometer source. Any loss of the analyte during sample prep is mirrored by an equal loss of the internal standard, keeping the ratio of their MS signals perfectly constant.
Step-by-Step Methodology: Tissue Extraction and Quantification
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Standard Preparation:
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Reconstitute Fenthoxon (S-Methyl-d3) in LC-MS grade acetonitrile to a primary stock concentration of 1.0 mg/mL. Store strictly at -20 °C to prevent hydrolytic degradation[3].
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Causality: Acetonitrile acts as an aprotic solvent, preventing nucleophilic attack on the phosphate ester that could occur in protic solvents like water or methanol over time.
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Matrix Spiking:
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Homogenize 1.0 g of biological tissue (e.g., fish dorsal-epaxial muscle)[5].
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Spike the homogenate with 10 µL of a 100 ng/mL working solution of Fenthoxon (S-Methyl-d3). Vortex for 2 minutes and allow a 15-minute equilibration period.
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Causality: The equilibration step is critical to allow the SIL-IS to bind to tissue proteins and lipids in the exact manner as the endogenous incurred fenthoxon, ensuring true isotopic dilution.
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Solid-Phase Microextraction (SPME):
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Insert a 165 µm Polydimethylsiloxane (PDMS) coated SPME fiber into the sample matrix for 30 minutes at room temperature[6].
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Causality: PDMS is highly selective for lipophilic compounds (XLogP3 ~2.4), effectively isolating fenthoxon while leaving behind polar matrix interferences (salts, proteins) that cause MS ion suppression.
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Desorption and LC Separation:
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Transfer the fiber directly to a desorption chamber containing 200 µL of methanol for 10 minutes.
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Inject 10 µL of the desorbed solution onto a C18 reverse-phase column. Use a gradient mobile phase of Water (0.1% Formic Acid) and Acetonitrile.
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Causality: The 0.1% Formic Acid acts as a proton donor, facilitating the formation of the [M+H]+ precursor ions required for positive electrospray ionization (ESI+).
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MS/MS Detection (MRM Mode):
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Monitor the Multiple Reaction Monitoring (MRM) transitions:
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Unlabeled Fenthoxon: m/z 263.05 → Fragment ions (e.g., m/z 109)[1].
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Fenthoxon (S-Methyl-d3): m/z 266.07 → Fragment ions.
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Quantify absolute concentrations by plotting the peak area ratio (Unlabeled/Labeled) against a calibration curve.
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Caption: LC-MS/MS analytical workflow utilizing Fenthoxon (S-Methyl-d3) as an internal standard.
References
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National Center for Biotechnology Information (PubChem). "Fenthion oxon - Chemical and Physical Properties." PubChem Database.[Link]
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AS-1 / Toronto Research Chemicals (TRC). "Fenthoxon (S-Methyl-d3) Product Specifications." AXEL.[Link]
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Schlenk, D., et al. "Mechanisms of fenthion activation in rainbow trout (Oncorhynchus mykiss) acclimated to hypersaline environments." ResearchGate.[Link]
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MDPI. "Recent Advances in In Vivo SPME Sampling." Molecules.[Link]
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American Chemical Society (ACS). "In Vivo Tracing Uptake and Elimination of Organic Pesticides in Fish Muscle." Environmental Science & Technology.[Link]
